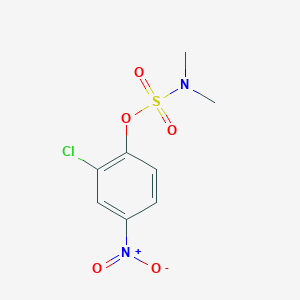
2-Chloro-4-nitrophenyl dimethylsulfamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-nitrophenyl dimethylsulfamate is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of a chloro group at the second position and a nitro group at the fourth position on a phenyl ring, along with a dimethylsulfamate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitrophenyl dimethylsulfamate typically involves the nitration of 2-chlorophenol followed by sulfonation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the para position relative to the chloro group. The resulting 2-chloro-4-nitrophenol is then reacted with dimethyl sulfate in the presence of a base, such as sodium hydroxide, to form the dimethylsulfamate derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2-Chloro-4-nitrophenyl dimethylsulfamate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic substitution: Products such as 2-azido-4-nitrophenyl dimethylsulfamate or 2-thiocyanato-4-nitrophenyl dimethylsulfamate.
Reduction: 2-Chloro-4-aminophenyl dimethylsulfamate.
Oxidation: 2-Chloro-4-nitroquinone derivatives.
科学研究应用
2-Chloro-4-nitrophenyl dimethylsulfamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in enzyme assays as a chromogenic substrate to measure enzyme activity.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-4-nitrophenyl dimethylsulfamate involves its interaction with specific molecular targets. For example, in enzyme assays, the compound acts as a substrate that is cleaved by the enzyme, resulting in a measurable color change. The nitro and chloro groups on the phenyl ring influence the compound’s reactivity and interaction with enzymes and other biological molecules.
相似化合物的比较
Similar Compounds
2-Chloro-4-nitrophenol: Lacks the dimethylsulfamate group but shares similar reactivity due to the presence of chloro and nitro groups.
4-Nitrophenol: Lacks the chloro group but is used in similar applications as a chromogenic substrate.
2-Chloro-5-nitrophenol: Similar structure with the nitro group at the meta position relative to the chloro group.
Uniqueness
2-Chloro-4-nitrophenyl dimethylsulfamate is unique due to the presence of the dimethylsulfamate group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s solubility and stability, making it suitable for various applications in research and industry.
属性
IUPAC Name |
(2-chloro-4-nitrophenyl) N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O5S/c1-10(2)17(14,15)16-8-4-3-6(11(12)13)5-7(8)9/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUWLFLAFKNQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














